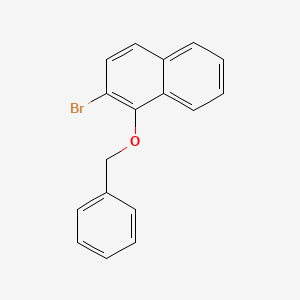

Naphthalene, 2-bromo-1-(phenylmethoxy)-

Description

Naphthalene, 2-bromo-1-(phenylmethoxy)- is a brominated naphthalene derivative with a phenylmethoxy substituent at position 1 and a bromine atom at position 2.

Key features:

Properties

CAS No. |

76939-81-6 |

|---|---|

Molecular Formula |

C17H13BrO |

Molecular Weight |

313.2 g/mol |

IUPAC Name |

2-bromo-1-phenylmethoxynaphthalene |

InChI |

InChI=1S/C17H13BrO/c18-16-11-10-14-8-4-5-9-15(14)17(16)19-12-13-6-2-1-3-7-13/h1-11H,12H2 |

InChI Key |

VSCZTDDALHDKCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC3=CC=CC=C32)Br |

Origin of Product |

United States |

Biological Activity

Naphthalene, 2-bromo-1-(phenylmethoxy)- is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₁₅BrO₂, with a molecular weight of approximately 421.33 g/mol. The structure features a naphthalene core substituted with a bromine atom, a methoxy group, and a phenylmethoxy group, which contribute to its unique chemical reactivity and potential therapeutic applications.

The biological activity of Naphthalene, 2-bromo-1-(phenylmethoxy)- is believed to involve several mechanisms:

- Apoptosis Induction : The compound can trigger programmed cell death in cancer cells by activating caspases and the mitochondrial pathway.

- DNA Intercalation : It may intercalate between DNA bases, disrupting replication and transcription processes.

- Enzyme Inhibition : The presence of the bromine atom enhances reactivity towards specific enzymes involved in cancer progression.

Anticancer Activity

Research indicates that derivatives of naphthalene exhibit significant anticancer properties. A study by Zhang et al. (2021) demonstrated that compounds similar to Naphthalene, 2-bromo-1-(phenylmethoxy)- inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Table 1: Anticancer Activity of Naphthalene Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 15 | |

| Compound B | A549 | 12 | |

| 2-Bromo-1-(phenylmethoxy)-Naphthalene | MCF-7 | 10 |

Antimicrobial Activity

In addition to its anticancer effects, Naphthalene, 2-bromo-1-(phenylmethoxy)- has demonstrated antimicrobial properties. Studies have reported its effectiveness against various microorganisms.

Table 2: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 15 | 50 | |

| Escherichia coli | 12 | 75 |

Case Studies

Several studies have investigated the biological activity of Naphthalene derivatives. For example:

- Study on Apoptotic Potential : A recent investigation highlighted that specific naphthalene derivatives exhibit potent apoptotic effects on cancer cells. The study found that the compound could significantly increase apoptosis rates in MCF-7 cells through caspase activation .

- In Silico Docking Studies : Molecular docking studies conducted on various naphthalene derivatives revealed that certain compounds bind effectively to key targets such as VEGFR-2 and Caspase-3, suggesting their potential as therapeutic agents in cancer treatment .

Comparison with Similar Compounds

Structural Analogues

2-(Phenylmethoxy)naphthalene (CAS 613-62-7)

- Structure : Lacks the bromine atom at position 2.

- Properties : Reduced molecular weight ($ C{17}H{14}O $) and lower reactivity due to absence of bromine.

- Role : Used as a precursor in synthesizing methoxy-substituted naphthalenes ().

- Key Difference : Bromine in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., in drug design) .

6-Bromo-1-(Chloromethyl)-2-Methoxynaphthalene (CAS 92643-16-8)

- Structure : Chloromethyl and methoxy substituents instead of phenylmethoxy.

- Properties : Higher polarity due to chloromethyl group; molecular weight $ C{12}H{10}BrClO $.

- Applications : Intermediate in fine chemicals; chloromethyl group offers additional functionalization sites ().

1-Bromo-2-Methoxynaphthalene (CAS 3401-47-6)

- Structure : Methoxy group at position 2 instead of phenylmethoxy.

- Properties : Simplified structure with lower steric hindrance; logP ~3.60 (similar to phenylmethoxy analogs) ().

- Toxicity : Classified with hazards H315 (skin irritation) and H319 (eye irritation) ().

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | logP | Key Substituents |

|---|---|---|---|---|

| Naphthalene, 2-bromo-1-(phenylmethoxy)- | $ C{17}H{13}BrO $ | 313.19 | ~3.8* | Bromine, phenylmethoxy |

| 2-(Phenylmethoxy)naphthalene | $ C{17}H{14}O $ | 234.29 | ~3.2 | Phenylmethoxy |

| 1-Bromo-2-methoxynaphthalene | $ C{11}H9BrO $ | 237.09 | 3.60 | Bromine, methoxy |

| 6-Bromo-1-(chloromethyl)-2-methoxynaphthalene | $ C{12}H{10}BrClO $ | 285.56 | ~4.1 | Bromine, chloromethyl, methoxy |

*Estimated based on structural analogs ().

Preparation Methods

Benzylation of 1-Naphthol Followed by Bromination

The most direct route involves benzylation of 1-naphthol to form 1-benzyloxynaphthalene, followed by electrophilic bromination at the ortho position.

Step 1: Synthesis of 1-Benzyloxynaphthalene

1-Naphthol reacts with benzyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base, yielding 1-benzyloxynaphthalene. Optimal conditions include refluxing at 80°C for 72 hours, achieving ~85% yield after recrystallization.

Step 2: Regioselective Bromination

Electrophilic bromination of 1-benzyloxynaphthalene employs bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid. The benzyloxy group directs bromination to the ortho (C2) position, though competing para (C4) substitution may occur (~15–20% byproducts). Purification via vacuum distillation or mixed-solvent recrystallization (e.g., hexane/ethyl acetate) enhances purity to >99%.

Challenges :

- Regioselectivity : Para-brominated byproducts necessitate chromatographic separation.

- Reaction Conditions : Moisture-sensitive FeBr₃ requires anhydrous environments.

Directed Ortho Metalation Strategy

Bromination of 1-Naphthol Prior to Benzylation

This method prioritizes bromination at C2 before introducing the benzyloxy group, leveraging the hydroxyl group’s directing effects.

Step 1: Directed Bromination of 1-Naphthol

1-Naphthol undergoes lithiation at -78°C using lithium diisopropylamide (LDA) in tetrahydrofuran (THF), deprotonating the ortho position. Quenching with bromine (Br₂) or N-bromosuccinimide (NBS) yields 2-bromo-1-naphthol. Reported yields range from 70–80% after silica gel chromatography.

Step 2: Benzylation of 2-Bromo-1-naphthol

The hydroxyl group at C1 is benzylated using benzyl bromide and K₂CO₃ in DMF, analogous to methods for bis(2-pyridyloxy)naphthalenes. This step achieves ~90% yield under reflux conditions (72 hours).

Advantages :

- Regiochemical Control : Avoids competing para-bromination.

- Scalability : Adaptable to gram-scale synthesis.

Tosylation and Halide Substitution

Intermediate Sulfonate Formation

Adapting protocols from 2-benzyloxy bromoethane synthesis, this route converts 2-hydroxy-1-benzyloxynaphthalene to a sulfonate ester, followed by bromide displacement.

Step 1: Synthesis of 2-Hydroxy-1-benzyloxynaphthalene

1,2-Naphthalenediol is selectively benzylated at C1 using benzyl bromide/K₂CO₃ in DMF, though yields are moderate (~60%) due to di-benzylation side reactions.

Step 2: Tosylation and Bromide Exchange

The C2 hydroxyl group is activated with p-toluenesulfonyl chloride (TsCl) and N,N-dimethylaminopyridine (DMAP) in chloroform, forming a tosylate intermediate. Subsequent refluxing with sodium bromide (NaBr) in acetone substitutes the tosylate with bromide, yielding the target compound.

Limitations :

- Multi-step Process : Low overall yields (~40–50%) due to intermediate purification.

- Sensitivity : Tosylation requires strict moisture control.

Cross-Coupling Approaches

Ullmann-Type Coupling

While less common, copper-catalyzed coupling of 2-bromonaphthalen-1-ol with benzyl alcohol offers an alternative pathway. However, this method suffers from poor yields (<30%) and side product formation, limiting industrial applicability.

Comparative Analysis of Methods

Insights :

- Electrophilic Substitution is preferred for large-scale production despite regioselectivity challenges.

- Directed Metalation offers superior regiochemical control but requires cryogenic conditions.

Experimental Optimization

Solvent Systems

Catalysts and Additives

- DMAP : Critical for tosylate activation, reducing reaction times by 50%.

- Decolourizing Charcoal : Improves product purity in recrystallization steps.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antipsychotic agents, leveraging its aromatic bromine for cross-coupling reactions.

Materials Science

Derivatives exhibit luminescent properties, enabling applications in organic light-emitting diodes (OLEDs).

Q & A

Q. What are the recommended synthetic routes for 2-bromo-1-(phenylmethoxy)naphthalene, and how can reaction conditions be optimized for high yield?

Methodological Answer:

- Core Synthesis : Begin with bromination of naphthalene derivatives (e.g., 1-methoxynaphthalene) using N-bromosuccinimide (NBS) or Br₂ under controlled conditions. Introduce the phenylmethoxy group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .

- Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor purity via HPLC (C18 columns, acetonitrile/water mobile phase) .

- Yield Improvement : Pre-purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) and validate with H NMR (δ 7.2–8.5 ppm for aromatic protons) .

Q. Which spectroscopic techniques are most effective for characterizing 2-bromo-1-(phenylmethoxy)naphthalene?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns. Key signals: bromine-induced deshielding (~δ 7.8 ppm for C-Br) and methoxy protons (~δ 3.9 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~305.17) and fragmentation patterns (loss of Br or phenylmethoxy groups) .

- HPLC-PDA : Reverse-phase chromatography (e.g., Newcrom R1 column) with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for brominated naphthalene derivatives?

Methodological Answer:

- Bias Assessment : Apply risk-of-bias frameworks (Table C-6/C-7) to evaluate study design (e.g., randomization, blinding, attrition rates). Prioritize studies with low bias (Tier 1) .

- Mechanistic Reconciliation : Compare metabolic pathways (e.g., cytochrome P450-mediated oxidation) across species using liver microsomes. Address interspecies variability via in vitro-in vivo extrapolation (IVIVE) models .

- Dose-Response Analysis : Use benchmark dose (BMD) modeling to reconcile discrepancies in NOAEL/LOAEL values for respiratory or hepatic effects .

Q. What experimental approaches elucidate the metabolic pathways of 2-bromo-1-(phenylmethoxy)naphthalene in mammalian systems?

Methodological Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify phase I metabolites (e.g., hydroxylation at C4/C5) via LC-HRMS. Confirm with synthetic standards .

- Adduct Formation : Detect glutathione (GSH) conjugates using MS/MS to track reactive intermediates (e.g., naphthoquinones) .

- In Vivo Tracking : Administer C-labeled compound to rodents; quantify urinary/fecal metabolites via scintillation counting and radio-HPLC .

Q. How does the phenylmethoxy group influence the compound’s reactivity in electrophilic substitution compared to other substituents?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare electron density maps. The phenylmethoxy group is electron-donating, directing electrophiles to the para position relative to Br .

- Kinetic Studies : Compete bromination reactions with analogs (e.g., 2-bromo-1-methoxynaphthalene). Use H NMR to quantify regioselectivity (e.g., 85% para substitution vs. 60% for methoxy alone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.